molecular formula C12H16N6O2 B14147553 N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine

N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine

Cat. No.: B14147553
M. Wt: 276.29 g/mol
InChI Key: CPQSEZYZXVYQTH-VGOFMYFVSA-N
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Description

1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring and a methoxy-propan-2-yloxyphenyl group

Preparation Methods

The synthesis of 1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine typically involves a multi-step process:

    Formation of the Methoxy-Propan-2-yloxyphenyl Intermediate: This step involves the reaction of 3-methoxyphenol with 2-bromopropane in the presence of a base such as potassium carbonate to form 3-methoxy-4-propan-2-yloxyphenyl.

    Synthesis of the Tetrazole Ring: The tetrazole ring is synthesized by reacting sodium azide with a suitable nitrile precursor under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the methoxy-propan-2-yloxyphenyl intermediate with the tetrazole ring using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy or propan-2-yloxy groups, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine can be compared with similar compounds such as:

    1-[(E)-(3-methoxy-4-ethoxyphenyl)methylideneamino]tetrazol-5-amine: This compound has an ethoxy group instead of a propan-2-yloxy group, which may affect its reactivity and biological activity.

    1-[(E)-(3-methoxy-4-butoxyphenyl)methylideneamino]tetrazol-5-amine: The presence of a butoxy group introduces additional steric hindrance, potentially altering its interactions with molecular targets.

Properties

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

IUPAC Name

1-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C12H16N6O2/c1-8(2)20-10-5-4-9(6-11(10)19-3)7-14-18-12(13)15-16-17-18/h4-8H,1-3H3,(H2,13,15,17)/b14-7+

InChI Key

CPQSEZYZXVYQTH-VGOFMYFVSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)OC

solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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